

Application Notes and Protocols for ZYZ-488 in Immunofluorescence Microscopy

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Compound of Interest

Compound Name: ZYZ-488
Cat. No.: B10775305

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Introduction

ZYZ-488 is a novel, high-performance, green-fluorescent dye designed for the precise demands of immunofluorescence (IF) microscopy and other fluorescence-based detection methods. Characterized by its exceptional brightness, superior photostability, and high quantum yield, **ZYZ-488** provides a robust solution for visualizing low-abundance biological targets with enhanced sensitivity and clarity.^{[1][2][3]} Its fluorescence is independent of pH between 4 and 10, ensuring reliable performance in a variety of experimental buffer systems.^[1] **ZYZ-488** is an ideal alternative to traditional dyes like FITC, offering significant advantages for both routine and advanced imaging applications, including confocal and super-resolution microscopy.^{[1][2]}

Properties and Specifications

The optical properties of **ZYZ-488** make it highly compatible with standard 488 nm laser lines and common filter sets designed for green fluorescence detection.^{[2][3]}

Table 1: Photophysical Properties of ZYZ-488

Property	Value
Excitation Maximum	496 nm[2]
Emission Maximum	519 nm[2]
Quantum Yield	~0.92[2][4]
Molar Extinction Coefficient	>70,000 cm ⁻¹ M ⁻¹ [1]
Recommended Laser Line	488 nm
Common Filter Set	530/43 nm or similar[2]

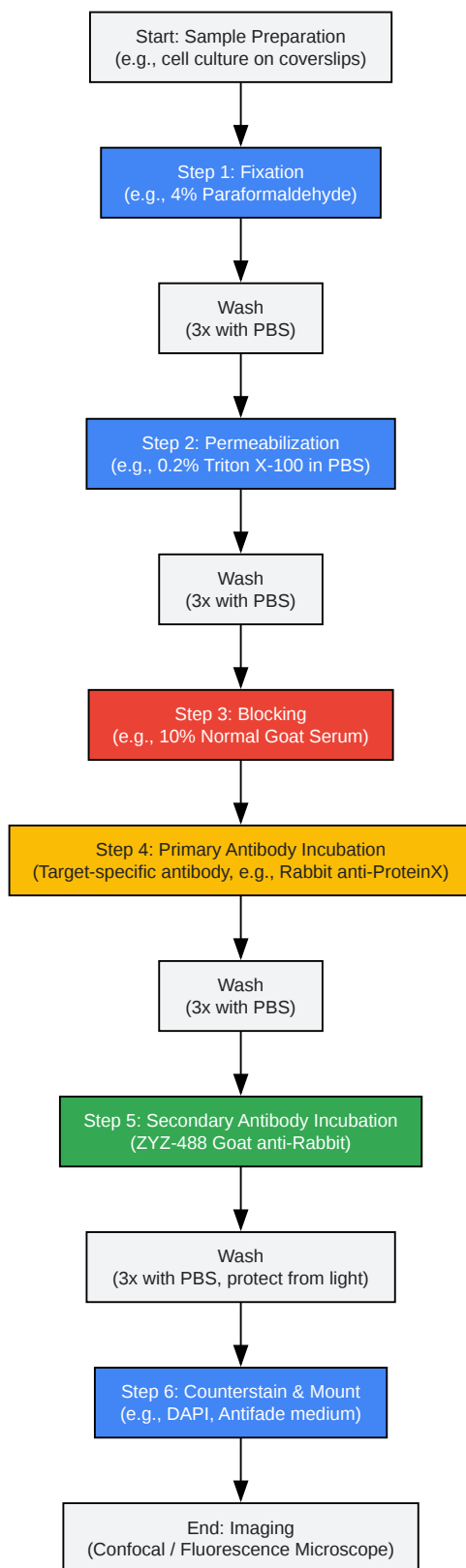
Application: Immunofluorescence Microscopy

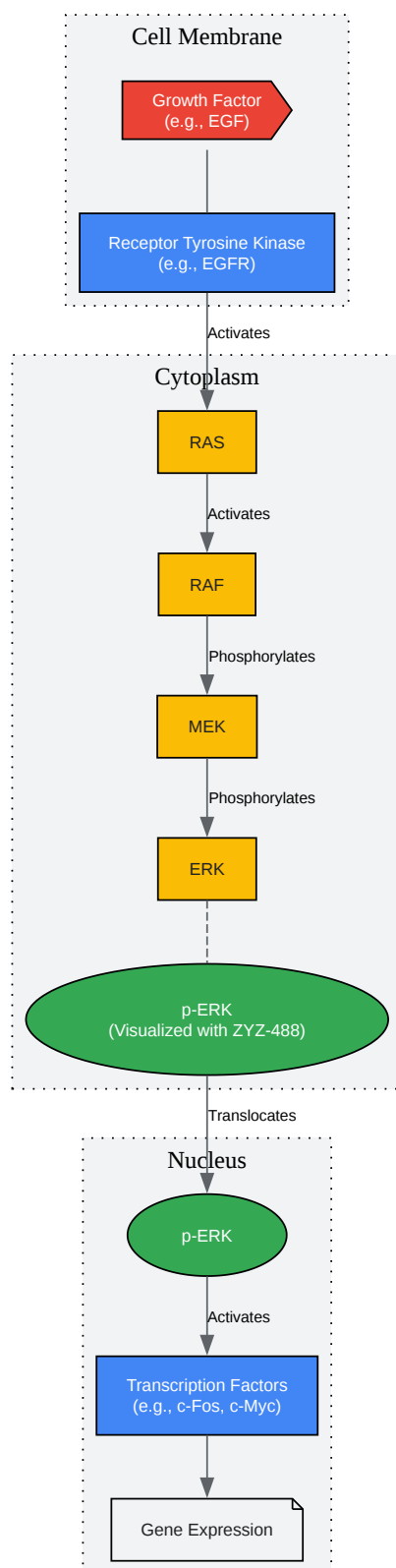
Immunofluorescence (IF) is a powerful technique that utilizes the specificity of antibodies to detect and localize target antigens within cells and tissues.[5] **ZYZ-488** can be employed in two primary IF methods:

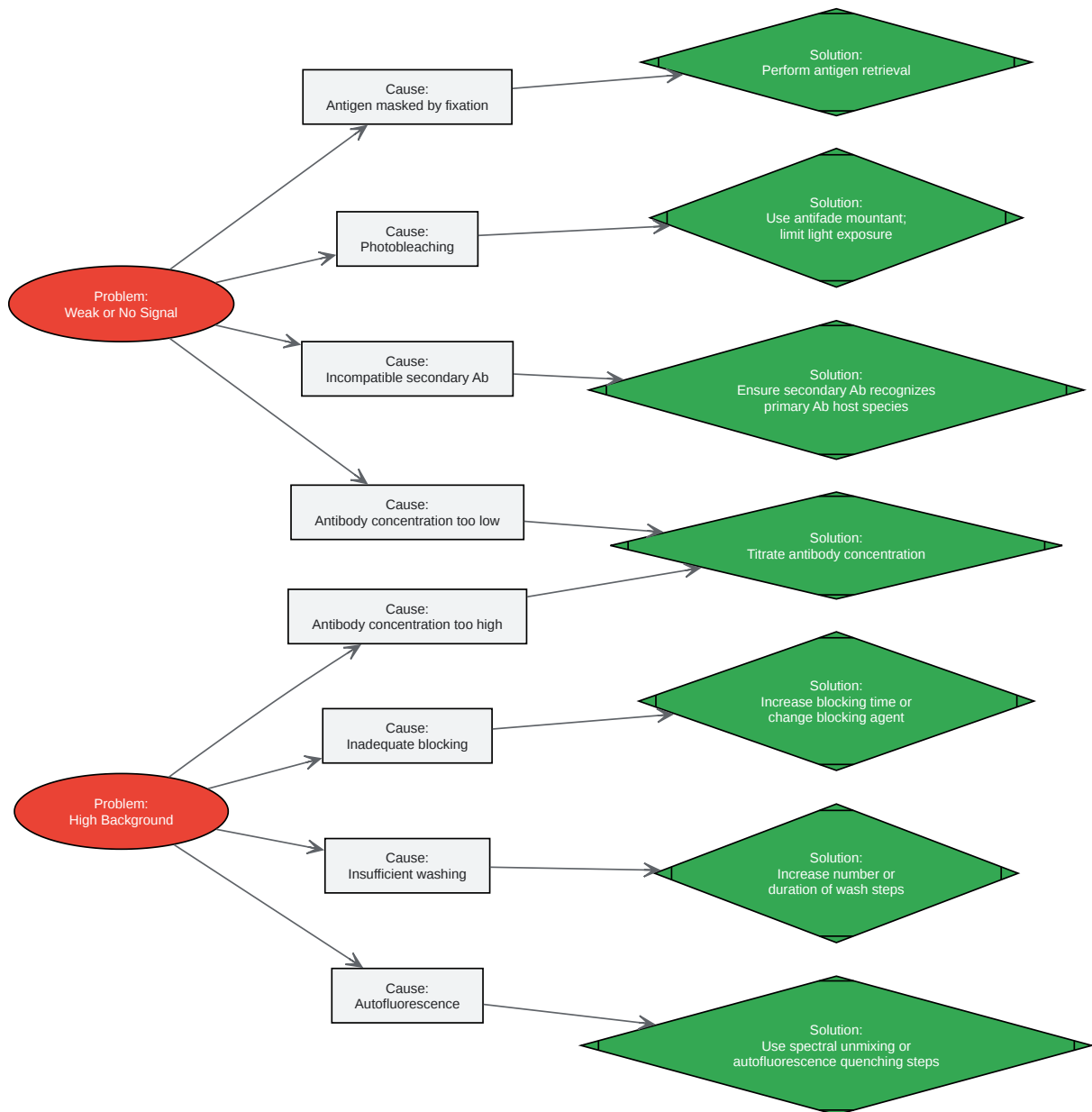
- **Indirect Immunofluorescence:** This method involves a primary antibody that specifically binds to the target antigen, followed by a **ZYZ-488**-conjugated secondary antibody that recognizes the primary antibody.[6][7] This approach provides significant signal amplification, as multiple secondary antibodies can bind to a single primary antibody.[6]
- **Direct Immunofluorescence:** In this method, the primary antibody is directly conjugated to **ZYZ-488**. This streamlines the staining process by eliminating the secondary antibody incubation and wash steps.[7]

Experimental Workflow for Indirect Immunofluorescence

The following diagram outlines the typical workflow for an indirect immunofluorescence experiment.







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References

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- [5. Immunofluorescence Troubleshooting Tips \[elabscience.com\]](#)
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- [7. An introduction to Performing Immunofluorescence Staining - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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